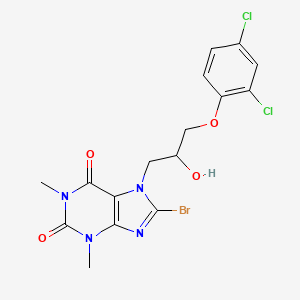![molecular formula C12H8Cl2N4O B2406196 N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 2094617-02-2](/img/structure/B2406196.png)
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide, also known as CDCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole carboxamides and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of Src kinase, a protein that is overexpressed in many types of cancer cells. This compound also inhibits the activity of other proteins such as FAK and Akt, which are involved in the regulation of cell growth and survival. The inhibition of these proteins leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound also inhibits angiogenesis, the process of blood vessel formation, which is necessary for the growth and spread of cancer cells. Additionally, this compound has been shown to modulate the immune system, leading to the activation of immune cells that can target and destroy cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has high purity, making it suitable for various scientific applications. This compound is also stable under normal laboratory conditions, which allows for long-term storage and use. However, this compound has some limitations as a research tool. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. Additionally, the effects of this compound on normal cells and tissues need to be studied to ensure its safety for use in humans.
Orientations Futures
There are several future directions for the study of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide. One direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the study of the effects of this compound on other signaling pathways and its potential applications in the treatment of other diseases. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on normal cells and tissues. The study of this compound has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichlorobenzyl cyanide with 4-amino-1H-pyrazole-3-carboxamide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis method of this compound has been optimized to ensure high yields and purity, making it suitable for various scientific applications.
Applications De Recherche Scientifique
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-9-2-1-7(3-10(9)14)11(4-15)18-12(19)8-5-16-17-6-8/h1-3,5-6,11H,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXRZKCQBHQIRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)NC(=O)C2=CNN=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)

![2-(4-isopropoxybenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2406116.png)
![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)
![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)

![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)


![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)
![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)
